1-(2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of isoxazoles has been an interesting field of study for decades. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The isoxazole ring is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades. The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific compound. For example, the compound “([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine” has an empirical formula of C11H12N2O2 and a molecular weight of 204.23 .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed novel synthetic pathways and characterized the chemical properties of compounds structurally related to 1-(2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide. For instance, novel synthetic methods have been established for benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines, derived from compounds like visnaginone and khellinone, which exhibit significant anti-inflammatory and analgesic activities. These methodologies highlight the compound's role in generating new heterocyclic compounds with potential therapeutic uses (Abu‐Hashem et al., 2020).
Antimicrobial and Antiprotozoal Activities
Several studies have focused on the antimicrobial and antiprotozoal activities of derivatives structurally related to this compound. For example, derivatives have been synthesized and shown effective against bacterial persisters, offering a new strategy to tackle antibiotic resistance without affecting normal antibiotic-sensitive cells (Kim et al., 2011). This research underscores the potential of structurally similar compounds in developing new antimicrobial strategies.
Anticancer Research
Compounds structurally akin to this compound have been explored for their cytotoxic effects against cancer cells. Research into 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, for instance, has revealed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential for developing new anticancer therapies (Hassan et al., 2014).
Insecticidal Applications
Research has also extended into the insecticidal properties of related compounds, such as 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides, which were synthesized and evaluated for insecticidal activity. This research indicates potential applications in agriculture and pest control (Yu et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by isoxazole derivatives, they continue to be a rich source of new compounds having promising biological activities. The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Properties
IUPAC Name |
1-[2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-15-4-2-12(3-5-15)16-10-14(20-25-16)11-17(22)21-8-6-13(7-9-21)18(19)23/h2-5,10,13H,6-9,11H2,1H3,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGXVWOMMPCRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.